6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde
Description
6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 6, a methoxy group at position 3, and a morpholino-2-oxoethoxy substituent at position 2. This compound’s structural complexity arises from the combination of electron-withdrawing (bromo) and electron-donating (methoxy) groups, as well as the bulky morpholine-containing side chain. Such substitutions likely influence its physicochemical properties, including solubility, reactivity, and intermolecular interactions. While direct evidence on its synthesis or applications is absent in the provided materials, benzaldehyde derivatives are widely studied in contexts ranging from flavor chemistry (e.g., vanillin, benzaldehyde) to chromatographic behavior .
Properties
Molecular Formula |
C14H16BrNO5 |
|---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16BrNO5/c1-19-12-3-2-11(15)10(8-17)14(12)21-9-13(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
APRZXZYLPDJMFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves several steps. One common synthetic route includes the reaction of 6-bromo-3-methoxybenzaldehyde with 2-(2-morpholino-2-oxoethoxy)ethanol under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve consistent quality and quantity .
Chemical Reactions Analysis
6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The bromine atom and morpholino group also contribute to its reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vanillin (3-Methoxy-4-hydroxybenzaldehyde)
- Structural Differences: Vanillin lacks the bromo and morpholino-ethoxy groups but shares a methoxy substituent. The hydroxyl group at position 4 in vanillin enhances hydrogen bonding, whereas the target compound’s bromo and morpholino groups introduce steric bulk and polarity.
- Biosynthesis: Vanillin is biosynthesized via enzymatic pathways involving vanillin synthase, which converts ferulic acid to vanillin through a hydratase/lyase mechanism . The target compound’s biosynthesis (if biological) might follow analogous non-oxidative pathways, but its bromo substitution likely necessitates synthetic routes.
- Applications: Vanillin is a key flavor compound, while the target’s morpholino group may favor pharmacological applications (e.g., kinase inhibition).
Benzaldehyde
- Volatility and Odor: Benzaldehyde is a simple aromatic aldehyde with high volatility and a characteristic almond-like odor, contributing to food and fragrance industries .
- Chromatography: Benzaldehyde exhibits a capacity factor ($k'$) of ~1.1 on ODS columns . The target compound’s larger substituents may increase $k'$ due to enhanced hydrophobic interactions or silanol interactions.
4-Hydroxybenzaldehyde
- Polarity : The hydroxyl group in 4-hydroxybenzaldehyde increases polarity compared to the target compound’s bromo and methoxy groups. This difference could affect solubility—4-hydroxybenzaldehyde is water-soluble, whereas the target may favor organic solvents.
- Biosynthetic Pathways: Both compounds may share β-oxidative or non-oxidative CoA-dependent pathways for aldehyde formation, as seen in benzaldehyde-type metabolites .
Methylbenzoate
- Retention Behavior: Methylbenzoate, an ester derivative, has a $k'$ of ~1.0 on ODS columns, similar to benzaldehyde . The target compound’s morpholino-ethoxy chain could increase retention due to additional hydrogen bonding or dipole interactions with stationary phases.
Data Table: Comparative Properties of Benzaldehyde Derivatives
Key Research Findings and Implications
- Chromatographic Behavior: The target compound’s retention is expected to exceed benzaldehyde and methylbenzoate due to its larger size and polar morpholino group, aligning with trends observed in substituted aromatics .
- Biosynthetic Relevance: While non-oxidative pathways are plausible for benzaldehyde derivatives , the bromo substitution likely precludes natural biosynthesis, necessitating chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
